![molecular formula C14H19ClF2N2O B7640912 2,5-difluoro-4-methyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B7640912.png)
2,5-difluoro-4-methyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-difluoro-4-methyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DFMB-HCl and is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH).
Wirkmechanismus
The mechanism of action of DFMB-HCl is primarily related to its ability to inhibit 2,5-difluoro-4-methyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride. This compound is an enzyme that is responsible for breaking down endocannabinoids in the body. By inhibiting this compound, DFMB-HCl can increase the levels of endocannabinoids in the body, which can have a range of physiological effects. DFMB-HCl is a potent inhibitor of this compound, and its effects can be long-lasting.
Biochemical and Physiological Effects:
DFMB-HCl has a range of biochemical and physiological effects that have been extensively studied in scientific research. One of the primary effects of DFMB-HCl is its ability to increase the levels of endocannabinoids in the body. This can have a range of physiological effects, including reducing pain and inflammation, improving mood, and increasing appetite. DFMB-HCl has also been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DFMB-HCl has several advantages and limitations for lab experiments. One of the primary advantages of DFMB-HCl is its potent inhibitory effects on 2,5-difluoro-4-methyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride. This makes it an excellent tool for studying the role of this compound in the endocannabinoid system. However, DFMB-HCl can be challenging to synthesize, and its effects can be long-lasting, which can make it difficult to control in lab experiments.
Zukünftige Richtungen
There are several future directions for research on DFMB-HCl. One area of research is the development of new and improved synthesis methods for DFMB-HCl. This could make it easier to produce DFMB-HCl in larger quantities and at a lower cost. Another area of research is the development of new 2,5-difluoro-4-methyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride inhibitors that are more potent and selective than DFMB-HCl. This could lead to the development of new drugs for the treatment of various diseases, including pain and inflammation. Finally, future research could focus on the potential applications of DFMB-HCl in the treatment of various diseases, including cancer and neurological disorders.
Synthesemethoden
DFMB-HCl can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 2,5-difluoro-4-methylbenzoic acid, which is then reacted with piperidine to form 2,5-difluoro-4-methyl-N-(piperidin-3-ylmethyl)benzamide. This intermediate compound is then reacted with hydrochloric acid to form DFMB-HCl. The synthesis of DFMB-HCl is a complex process that requires careful handling of the chemical reagents and specialized equipment.
Wissenschaftliche Forschungsanwendungen
DFMB-HCl has been extensively studied for its potential applications in scientific research. One of the primary uses of DFMB-HCl is as a tool to study the role of 2,5-difluoro-4-methyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride in the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that plays a critical role in regulating various physiological processes, including pain, mood, and appetite. By inhibiting this compound, DFMB-HCl can increase the levels of endocannabinoids in the body, which can have a range of physiological effects.
Eigenschaften
IUPAC Name |
2,5-difluoro-4-methyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O.ClH/c1-9-5-13(16)11(6-12(9)15)14(19)18-8-10-3-2-4-17-7-10;/h5-6,10,17H,2-4,7-8H2,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENXGBZFSBKCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)NCC2CCCNC2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.